MFZ 10-7 (hydrochloride)
Overview
Description
MFZ 10-7 (hydrochloride) is a drug with potential applications in the treatment of addiction . It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . It can inhibit mGlu5 glutamate-mediated calcium mobilization with an IC50 value of 1.22 nM .
Synthesis Analysis
MFZ 10-7 (hydrochloride) is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of MFZ 10-7 (hydrochloride) is C15H10ClFN2 . The structure includes a 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile .Chemical Reactions Analysis
As a click chemistry reagent, MFZ 10-7 (hydrochloride) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of MFZ 10-7 (hydrochloride) is 272.70 . It is a highly potent and selective mGluR5 NAM (negative allosteric modulator), with a Ki of 0.67 nM for rat mGluR5 .Scientific Research Applications
Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Antagonism
MFZ 10-7, a novel negative allosteric modulator (NAM) of mGluR5, has shown potential in pre-clinical studies. It is more potent and selective than other NAMs like MPEP and MTEP in vitro. Research on rats indicates that MFZ 10-7 can inhibit cocaine self-administration and cocaine-induced reinstatement of drug-seeking behavior, suggesting its role in addiction studies and possibly therapeutic applications (Keck et al., 2014).
Environmental Applications
In a study unrelated to MFZ 10-7 but involving a compound with a similar abbreviation (MZC), the sonolytic degradation of pesticide metazachlor in water was investigated. This study is significant for understanding environmental remediation techniques (Kask, Krichevskaya, & Bolobajev, 2018).
Ophthalmology Research
A study exploring the effectiveness of 10-2 visual fields, multifocal electroretinography, and spectral domain optical coherence tomography in detecting retinopathy caused by drugs like hydroxychloroquine and chloroquine provides insights into ophthalmological testing methods. While not directly related to MFZ 10-7, this research contributes to the broader understanding of drug effects on vision (Browning & Lee, 2014).
Cancer Research
The estrogen responsive human breast cancer MCF-7 cell culture was examined for its response to 2-hydroxyestrone, indicating the relevance of such research in the field of oncology and cancer treatment. This study demonstrates the diverse applications of different chemical compounds in cancer research (Schneider, Huh, Bradlow, & Fishman, 1984).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOKQFFLQKKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MFZ 10-7 (hydrochloride) | |
CAS RN |
1779796-36-9 | |
Record name | MFZ10-7 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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